molecular formula C20H19N3O2S B8705730 N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide CAS No. 365431-02-3

N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide

Cat. No. B8705730
CAS RN: 365431-02-3
M. Wt: 365.5 g/mol
InChI Key: JNAKUCBKNVZWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

365431-02-3

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[2-acetyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C20H19N3O2S/c1-4-17(25)22-16-11-15(8-9-21-16)19-18(23-20(26-19)13(3)24)14-7-5-6-12(2)10-14/h5-11H,4H2,1-3H3,(H,21,22,25)

InChI Key

JNAKUCBKNVZWCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C(=O)C)C3=CC=CC(=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dimethylsulfoxide (0.30 mL, 4.2 mmol) in dichloromethane (1.0 mL) was added to a solution of oxalyl chloride (0.11 mL, 1.26 mmol) at −78° C. and the resulting mixture was stirred for 15 minutes. A solution of N-[4-[2-(1-hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]propionamide (0.38 g, 1.0 mmol) in dichloromethane (1.5 mL) was added to the mixture and the resulting mixture was stirred for 45 minutes. The reaction mixture was allowed to warm up to −50° C. and triethylamine (0.72 mL, 5.17 mmol) was added dropwise to the mixture. The resulting mixture was stirred for 30 minutes and poured into aqueous sodium hydrogen carbonate. The mixture was extracted with ethyl acetate and the extracts were washed with aqueous sodium hydrogen carbonate solution and brine. The resulting solution was dried, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=2:1) to obtain a crude crystal. The obtained crude crystal was recrystallized from isopropyl ether to give a title compound (0.22 g, yield 58%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58%

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